molecular formula C8H16N2O2 B1608047 1-(2-hydroxyethyl)piperidine-4-carboxamide CAS No. 62124-30-5

1-(2-hydroxyethyl)piperidine-4-carboxamide

Cat. No. B1608047
Key on ui cas rn: 62124-30-5
M. Wt: 172.22 g/mol
InChI Key: HFAZHUOYHRQBBB-UHFFFAOYSA-N
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Patent
US04721788

Procedure details

2-Chloroethanol (23.9 ml), potassium carbonate (82.0 g) and sodium iodide (4.5 g) were added to an ethanol solution (500 ml) of 4-carbamoylpiperidine (35 g), followed by refluxing for 20 hours. After allowing the reaction mixture to cool down to room temperature, it was filtered through Celite (trade mark). The filtrate was concentrated under reduced pressure. After washing the residue, it was dried to obtain 46.6 g of the desired product.
Quantity
23.9 mL
Type
reactant
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][OH:4].C(=O)([O-])[O-].[K+].[K+].[I-].[Na+].[C:13]([CH:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1)(=[O:15])[NH2:14]>C(O)C>[OH:4][CH2:3][CH2:2][N:19]1[CH2:20][CH2:21][CH:16]([C:13](=[O:15])[NH2:14])[CH2:17][CH2:18]1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
23.9 mL
Type
reactant
Smiles
ClCCO
Name
Quantity
82 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
4.5 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
35 g
Type
reactant
Smiles
C(N)(=O)C1CCNCC1
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by refluxing for 20 hours
Duration
20 h
FILTRATION
Type
FILTRATION
Details
it was filtered through Celite (trade mark)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
WASH
Type
WASH
Details
After washing the residue, it
CUSTOM
Type
CUSTOM
Details
was dried

Outcomes

Product
Name
Type
product
Smiles
OCCN1CCC(CC1)C(N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 46.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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